2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2O2/c19-13-7-5-12(6-8-13)17(23)11-22-18(24)10-9-16(21-22)14-3-1-2-4-15(14)20/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDWMJHTNKBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 4-bromophenyl and 2-fluorophenyl intermediates, which are then subjected to cyclization reactions to form the pyridazinone core. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Structural Influences on Bioactivity
- Substituent Effects : The 4-bromophenyl and 2-fluorophenyl groups in the target compound likely enhance lipophilicity and receptor binding compared to analogs with smaller substituents (e.g., methyl or methoxy groups). Bromine’s electron-withdrawing nature may stabilize the ketone group, influencing intermolecular interactions .
- Piperazine/Morpholine Derivatives : Compounds with piperazinyl or morpholinyl groups (e.g., entries 3 and 5 in Table 1) demonstrate improved solubility and receptor affinity due to nitrogen-rich moieties, which facilitate hydrogen bonding .
Pharmacological Insights
Computational and Crystallographic Studies
- DFT Analysis: Studies on similar compounds (e.g., ) used density functional theory (DFT) to optimize geometries and calculate electrostatic potentials, revealing charge distribution patterns critical for binding .
- Crystal Structure Data: SHELX software () has been pivotal in resolving pyridazinone crystal structures, confirming planar pyridazinone cores and substituent orientations that maximize π-π stacking .
Biological Activity
The compound 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one is a member of the pyridazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-bromophenyl and 2-fluorophenyl derivatives. The synthesis pathway often includes the use of DMSO as a solvent and potassium carbonate as a base, yielding a light yellow solid product after purification through column chromatography. The molecular structure is characterized by a chromone skeleton and exhibits specific bond lengths and angles that are consistent with typical pyridazine derivatives.
Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.1987(2) |
| b (Å) | 17.5458(3) |
| c (Å) | 8.5802(2) |
| β (°) | 108.193(3) |
| Volume (ų) | 1315.60(5) |
The molecular structure analysis indicates that the bicyclic fragment is planar with a dihedral angle of 75° between the benzene ring and the chromone skeleton, suggesting potential for interaction with biological targets .
Antimicrobial Properties
Research indicates that pyridazinone derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although detailed studies on this specific compound are still needed.
Anti-inflammatory Effects
Pyridazinones have been evaluated for their anti-inflammatory properties through various assays. For instance, compounds derived from similar structures have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In one study, derivatives were tested for their ability to inhibit COX-1 and COX-2, with some showing better activity than established anti-inflammatory drugs like diclofenac .
Neuroprotective Activity
Recent investigations into the neuroprotective potential of pyridazinones have highlighted their ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated selective inhibition of MAO-B with low IC50 values, indicating strong potential for therapeutic application in neurodegenerative disorders .
Cytotoxicity Studies
Cytotoxicity assessments using healthy fibroblast cell lines (L929) revealed varying degrees of cytotoxic effects among related compounds. For example, while some derivatives exhibited significant cytotoxicity at higher concentrations, others demonstrated minimal toxicity, suggesting a favorable safety profile for further development .
Case Studies
- Case Study on Anti-inflammatory Activity : A study involving a series of pyridazinone derivatives showed that compounds with bromine substitutions exhibited enhanced anti-inflammatory effects compared to their non-brominated counterparts. The most active compounds were evaluated for their IC50 values against COX enzymes, revealing promising profiles for further investigation.
- Neuroprotective Potential : Another study focused on the neuroprotective effects of pyridazinones against oxidative stress in neuronal cells. Compounds were tested for their ability to reduce reactive oxygen species (ROS) levels, with some showing significant protective effects at low concentrations.
Q & A
Basic Research Questions
Q. How can the synthesis of this pyridazinone derivative be optimized for reproducibility and yield?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and cyclization. For example, condensation of pyridazinone precursors with bromophenyl/fluorophenyl aldehydes in polar aprotic solvents (e.g., DMF) under reflux, using bases like sodium ethoxide to drive elimination . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry, solvent polarity, and temperature. Purification via column chromatography or recrystallization improves yield and purity .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming aromatic protons and substituent positions (e.g., distinguishing fluorophenyl vs. bromophenyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and other functional groups. X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry and bond angles .
Q. How can researchers predict the biological activity of this compound based on its structure?
- Methodological Answer: Computational tools like molecular docking or QSAR (Quantitative Structure-Activity Relationship) models can predict interactions with biological targets (e.g., enzymes, receptors). The bromophenyl group may enhance lipophilicity and membrane penetration, while the fluorophenyl moiety could influence electronic effects and binding affinity. In vitro assays (e.g., enzyme inhibition, cytotoxicity screens) should follow computational predictions .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
- Methodological Answer: Contradictory results often arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols using reference compounds (e.g., positive/negative controls) and replicate experiments across multiple models. Meta-analysis of dose-response curves and statistical tests (e.g., ANOVA) can identify outliers or confounding variables .
Q. What computational strategies are recommended for modeling this compound’s reactivity?
- Methodological Answer: Density Functional Theory (DFT) calculations predict reaction pathways, such as electrophilic substitution at the pyridazinone ring or oxidation of the oxoethyl group. Software like Gaussian or ORCA can optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential .
Q. How should reaction conditions be tailored to avoid side products during functionalization?
- Methodological Answer: For halogenation or alkylation reactions, use inert atmospheres (N₂/Ar) to prevent oxidation. Temperature control (e.g., ice baths for exothermic steps) and slow reagent addition minimize undesired side reactions. Solvent choice (e.g., THF for Grignard reactions) and catalytic additives (e.g., Pd for cross-coupling) enhance selectivity .
Q. What crystallographic parameters are critical for resolving its solid-state structure?
- Methodological Answer: Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation. Key parameters include unit cell dimensions (a, b, c), space group symmetry (e.g., P1), and refinement metrics (R-factor < 0.05). Hydrogen bonding and π-π stacking interactions between aromatic rings should be analyzed for stability insights .
Q. How can structure-activity relationships (SAR) guide further derivatization?
- Methodological Answer: Systematic substitution at the pyridazinone core (e.g., replacing bromine with other halogens or electron-withdrawing groups) can modulate bioactivity. Compare IC₅₀ values in enzyme assays or logP measurements to correlate structural changes with pharmacokinetic properties. Prioritize derivatives with improved solubility or reduced cytotoxicity .
Q. What environmental impact assessments are necessary for lab-scale synthesis?
- Methodological Answer: Follow green chemistry principles: replace toxic solvents (e.g., DCM with ethyl acetate), quantify waste using E-factor calculations, and assess biodegradability via OECD 301 tests. Chromatography-free purification (e.g., mechanochemical synthesis) reduces solvent use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
